



Application Notes and Protocols for PIM2 Western Blotting

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Compound of Interest		
Compound Name:	Pim-IN-2	
Cat. No.:	B15136001	Get Quote

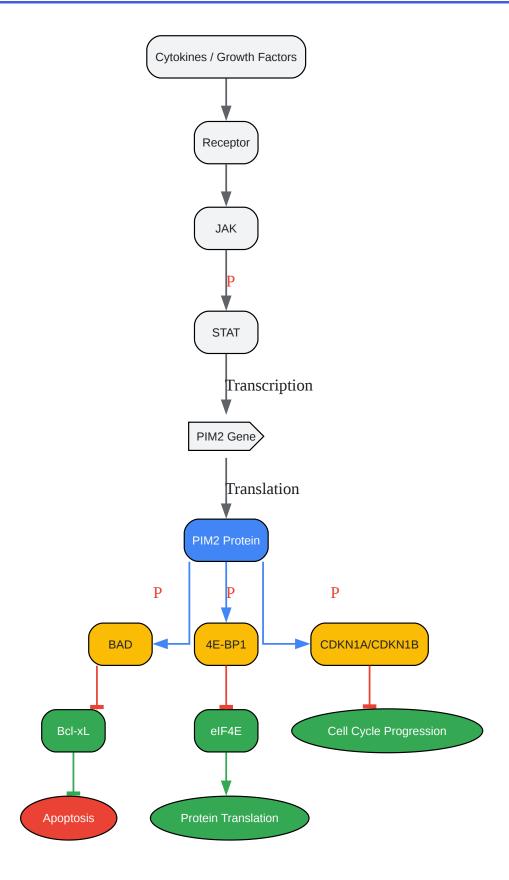
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of PIM2 protein expression by Western blotting. PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3] Its expression is upregulated in several human cancers, making it an important target for drug development.[1][2]

PIM2 Signaling Pathway

PIM2 is a constitutively active kinase, and its function is primarily regulated at the level of transcription and protein stability. Various cytokines and growth factors induce PIM2 expression through the JAK/STAT signaling pathway. Once expressed, PIM2 can phosphorylate a range of downstream targets to promote cell survival and proliferation. Key substrates include the proapoptotic protein BAD, the translational repressor 4E-BP1, and the cell cycle inhibitors CDKN1A and CDKN1B. By phosphorylating and inactivating these proteins, PIM2 promotes cell survival and cell cycle progression.





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PIM2 Signaling Pathway Diagram



PIM2 Western Blot Protocol

This protocol outlines the key steps for performing a Western blot to detect PIM2 protein.

I. Reagents and Materials

Reagents:

- RIPA Lysis and Extraction Buffer
- · Protease Inhibitor Cocktail
- Phosphatase Inhibitor Cocktail
- BCA Protein Assay Kit
- Laemmli Sample Buffer (4X)
- 2-Mercaptoethanol
- Tris-Glycine SDS-PAGE Gels (12%)
- SDS-PAGE Running Buffer
- PVDF or Nitrocellulose Membranes
- Transfer Buffer
- Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
- Primary Antibody: Anti-PIM2 Antibody (see table below for examples)
- Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Chemiluminescent Substrate (ECL)
- Distilled Water
- Methanol



Tris-Buffered Saline with Tween-20 (TBST)

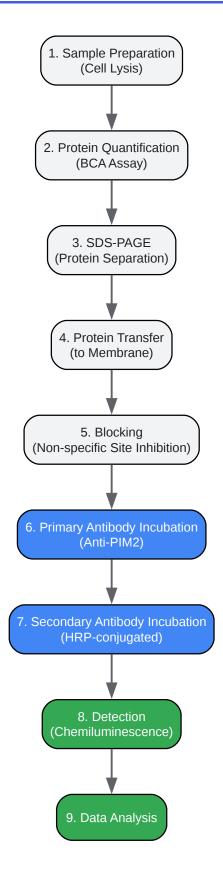
Materials:

- Homogenizer or sonicator
- Microcentrifuge
- · Heating block
- SDS-PAGE electrophoresis system
- Western blot transfer system
- Imaging system for chemiluminescence detection

II. Experimental Workflow

The following diagram illustrates the major steps in the PIM2 Western blot workflow.





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PIM2 Western Blot Workflow



III. Detailed Protocol

- 1. Sample Preparation (Cell Lysis) a. Harvest cells and wash once with ice-cold PBS. b. Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Incubate on ice for 30 minutes with intermittent vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- 2. Protein Quantification a. Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
- 3. Sample Preparation for SDS-PAGE a. Dilute the protein lysate to the desired concentration with RIPA buffer. b. Add 4X Laemmli sample buffer and 2-mercaptoethanol to the lysate. c. Heat the samples at 95-100°C for 5 minutes.
- 4. SDS-PAGE a. Load 20-30 μg of protein per lane onto a 12% Tris-Glycine SDS-PAGE gel. b. Include a pre-stained protein ladder to monitor migration. PIM2 has three isoforms with molecular weights of approximately 34, 37, and 40 kDa. Recombinant PIM2 may have a different molecular weight depending on any tags used. c. Run the gel according to the manufacturer's recommendations.
- 5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with distilled water and then with TBST.
- 6. Blocking a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
- 7. Primary Antibody Incubation a. Dilute the anti-PIM2 primary antibody in blocking buffer at the recommended concentration (see table below). b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- 8. Washing a. Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
- 9. Secondary Antibody Incubation a. Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. b. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.



- 10. Washing a. Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
- 11. Detection a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using an appropriate imaging system.

IV. Data Presentation: PIM2 Antibody Information

Antibody Name	Host Species	Applications	Working Dilution (WB)	Predicted MW (kDa)	Reference
Anti-PIM2 Antibody (A84951)	Goat	WB, IHC, IF, Flow Cytometry	0.3-1 μg/ml	34.2	
Pim-2 Antibody (1D12)	Mouse	WB, IP, IF, IHC(P)	Not specified	Not specified	
PIM2 Antibody (OTI5D5)	Mouse	WB, IHC, Flow, ICC/IF, IP	1:2000	Not specified	
Pim-2 (D1D2) Rabbit mAb #4730	Rabbit	WB, IP	Not specified	34, 38, 40	
Pim-2 Antibody #4723	Rabbit	WB	1:1000	34, 38, 40	
Anti-PIM2 Antibody (A89595)	Rabbit	WB	1:500-1:2,000	38	•
PIM2 Polyclonal Antibody	Rabbit	WB	1:1000	Not specified	



Note: Optimal antibody concentrations and incubation times may need to be determined empirically for each specific experimental setup.

V. Controls and Interpretation

- Positive Control: Lysates from cell lines known to express PIM2, such as K-562 or HepG2 cells, can be used as a positive control.
- Negative Control: Lysates from cells with known low or no PIM2 expression should be included.
- Loading Control: To ensure equal protein loading across all lanes, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as β -actin, β -tubulin, or GAPDH.

The presence of a band or bands at the expected molecular weight for PIM2 (34-40 kDa) in the experimental lanes, and its absence in the negative control lane, indicates a positive result. The intensity of the band corresponds to the level of PIM2 expression.

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References

- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]
- 3. uniprot.org [uniprot.org]
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